Troubleshooting inconsistent results in antimycobacterial susceptibility testing

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Technical Support Center: Antimycobacterial Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in antimycobacterial susceptibility testing (AST). Inconsistent results can compromise critical research and clinical outcomes, making robust and reproducible methodologies paramount.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during antimycobacterial susceptibility testing in a direct question-and-answer format.

Q1: My MIC results for the same isolate are varying between experimental runs. What are the common causes for this inconsistency?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several factors throughout the experimental workflow. The most critical step is the preparation of a standardized bacterial inoculum.[1][2] Variations in inoculum density can significantly impact susceptibility results.[1][2][3] Other common causes include:

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- Media Preparation: Inconsistencies in media components, pH, or the presence of impurities can alter drug activity. For example, the oleic albumin dextrose catalase (OADC) supplement used in Middlebrook 7H10 agar can have lot-to-lot variability, impacting drug activity.[4]
- Antimicrobial Agent Preparation: Errors in weighing, dissolving, or diluting the antimicrobial agents can lead to incorrect final concentrations in the assay.
- Incubation Conditions: Fluctuations in temperature, humidity, or CO2 levels (if applicable) can affect the growth rate of mycobacteria and, consequently, the MIC reading.
- Reading and Interpretation: Subjectivity in visually determining the endpoint of growth inhibition, especially in cases of "trailing" endpoints where partial growth is observed over a range of concentrations, can introduce variability.[5]

Q2: My quality control (QC) strain is showing MIC values outside the acceptable range. What should I do?

A2: When a QC strain yields results outside the established acceptable range, it is crucial to investigate the potential source of error before proceeding with testing clinical isolates. A systematic approach is recommended:

- Verify the QC Strain: Confirm the identity and purity of the QC strain. Contamination or mutation of the QC strain can lead to unexpected results.
- Review Reagent Preparation: Double-check all calculations, weighing, and dilution steps for both the antimicrobial stock solutions and the testing media.
- Check Incubation Conditions: Ensure that the incubator maintained the correct temperature and atmosphere throughout the incubation period.
- Evaluate Inoculum Preparation: Re-examine the procedure for preparing and standardizing the inoculum to ensure it meets the protocol's requirements.
- Repeat the Test: If the source of the error is not immediately apparent, repeat the QC test
 with fresh reagents and a freshly prepared inoculum. If the results are still out of range,
 consider using a new lot of media or antimicrobial agents.

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Q3: I am observing "skipped wells" in my broth microdilution plate. What does this indicate and how should I interpret the results?

A3: "Skipped wells" refer to a phenomenon in broth microdilution where a well with a higher drug concentration shows growth, while a well with a lower concentration shows no growth. This can be caused by:

- Contamination: A contaminating microorganism that is resistant to the tested drug may have been introduced into the well.
- Inoculum Errors: Inadequate mixing of the inoculum can lead to uneven distribution of bacteria in the wells.
- Pipetting Errors: Mistakes in pipetting the drug dilutions or the inoculum can result in an incorrect final concentration or bacterial density in a specific well.

If skipped wells are observed, the results for that particular drug should be considered invalid, and the test should be repeated for that isolate.

Q4: Why are my pyrazinamide (PZA) susceptibility results inconsistent, often showing false resistance?

A4: Pyrazinamide susceptibility testing is notoriously challenging and prone to inconsistent results, particularly false resistance.[6][7] This is primarily due to the drug's unique requirement for an acidic environment (pH 5.5-5.6) to be active.[8][9] Several factors can contribute to false PZA resistance:

- High Inoculum Size: A dense bacterial inoculum can raise the pH of the acidic medium, inactivating the PZA and allowing the bacteria to grow.[7][8][9] Using a reduced inoculum has been shown to mitigate this issue.[10]
- Improper Media pH: If the pH of the testing medium is not sufficiently acidic, PZA will not be active, leading to a resistant result.
- Presence of Bovine Serum Albumin: Bovine serum albumin in the media can increase the pH and bind to the active form of PZA, pyrazinoic acid, potentially causing false resistance.[8]



Q5: What is a "trailing endpoint" and how should I handle it when reading MICs?

A5: A trailing endpoint, also known as the "trailing effect," is the observation of reduced but still visible bacterial growth over a range of antimicrobial concentrations in a broth dilution assay. This can make it difficult to determine the precise MIC. For some drugs, like para-aminosalicylic acid, trailing is a known issue.[5] When encountering a trailing endpoint, it is often recommended to read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., 80% inhibition) compared to the growth control well.

Data Presentation

Table 1: Quality Control Ranges for Mycobacterium tuberculosis H37Rv (ATCC 27294)

This table provides the expected MIC ranges for the reference strain M. tuberculosis H37Rv (ATCC 27294) for several first- and second-line anti-tuberculosis drugs, based on CLSI and EUCAST guidelines.

Antimicrobial Agent	Acceptable MIC Range (μg/mL)
Isoniazid	0.015 - 0.06
Rifampicin	0.06 - 0.25
Ethambutol	0.5 - 2.0
Pyrazinamide	25 - 100
Streptomycin	0.12 - 0.5
Amikacin	0.12 - 0.5
Kanamycin	0.25 - 1.0
Capreomycin	0.25 - 1.0
Moxifloxacin	0.06 - 0.25
Levofloxacin	0.12 - 0.5
Linezolid	0.25 - 1.0



Note: These ranges are for guidance and may vary slightly depending on the specific methodology and laboratory conditions. Always refer to the latest CLSI M24 or EUCAST documents for the most current QC ranges.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for performing broth microdilution susceptibility testing for Mycobacterium tuberculosis complex.

- Preparation of Antimicrobial Solutions:
 - Prepare stock solutions of each antimicrobial agent at a concentration of at least 1000 μg/mL or 10 times the highest concentration to be tested.[13]
 - Perform serial two-fold dilutions of each antimicrobial agent in Middlebrook 7H9 broth supplemented with OADC to achieve the desired final concentrations in the microtiter plate.
- Inoculum Preparation:
 - From a pure culture of the mycobacterial isolate on solid medium, transfer colonies to a tube containing sterile saline and glass beads.
 - Vortex to create a uniform suspension.
 - Adjust the turbidity of the suspension to a 0.5 McFarland standard.
 - Dilute the standardized inoculum to the appropriate concentration for testing, which is typically a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]
- Microtiter Plate Inoculation:
 - Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate.
 - Inoculate each well with the prepared mycobacterial suspension.



- Include a growth control well (no drug) and a sterility control well (no inoculum).
- Incubation:
 - Seal the microtiter plate to prevent evaporation.
 - Incubate the plate at 35-37°C for 7-21 days, or until sufficient growth is observed in the growth control well.
- Reading and Interpretation:
 - Visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[13]

Protocol 2: Agar Proportion Method for Susceptibility Testing

The agar proportion method is considered the gold standard for Mycobacterium tuberculosis susceptibility testing.[5]

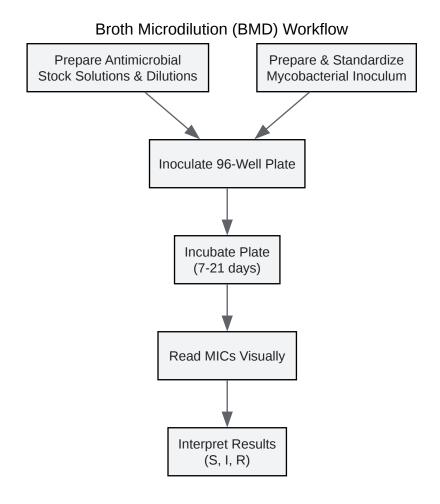
- Preparation of Drug-Containing Media:
 - Prepare Middlebrook 7H10 or 7H11 agar.
 - Incorporate the desired concentrations of each antimicrobial agent into separate batches of molten agar.
 - Pour the drug-containing agar and a drug-free control agar into quadrant petri dishes.
- Inoculum Preparation:
 - Prepare a bacterial suspension and adjust its turbidity to a 1.0 McFarland standard.
 - Prepare two dilutions of this suspension: a 1:100 and a 1:10,000 dilution.
- Inoculation:



- Inoculate each quadrant of the drug-containing and drug-free media with the two dilutions of the bacterial suspension.
- Incubation:
 - Incubate the plates at 35-37°C in a CO2-permeable bag for 3 weeks.
- · Reading and Interpretation:
 - o Count the number of colonies on the drug-containing and drug-free media.
 - Calculate the percentage of resistant bacteria by dividing the colony count on the drugcontaining medium by the colony count on the drug-free medium and multiplying by 100.
 - An isolate is considered resistant if the proportion of resistant colonies is ≥1%.[5][17]

Mandatory Visualizations

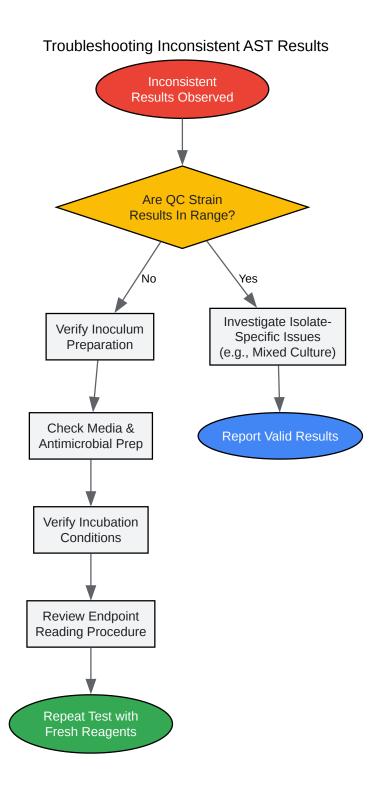




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Caption: Workflow for Broth Microdilution Susceptibility Testing.





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Caption: Logical workflow for troubleshooting inconsistent results.



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